Ethyl phenyl malonate
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Overview
Description
Ethyl phenyl malonate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of an ethyl group, a phenyl group, and two ester functional groups attached to a malonic acid backbone. This compound is widely used in organic synthesis due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenyl malonate can be synthesized through various methods. One common method involves the Claisen condensation of diethyl oxalate with ethyl phenylacetate, followed by decarbonylation . Another method includes the reaction of benzyl cyanide with ethyl carbonate .
Industrial Production Methods: In industrial settings, this compound is typically produced via the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The resulting product undergoes hydrolysis and decarboxylation to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl phenyl malonate undergoes various chemical reactions, including:
Alkylation: The enolate form of this compound can react with alkyl halides to form alkylated products.
Hydrolysis: Acidic hydrolysis of the ester groups results in the formation of carboxylic acids.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to yield an enol, which tautomerizes to a carboxylic acid.
Common Reagents and Conditions:
Bases: Sodium ethoxide or potassium tert-butoxide for deprotonation.
Alkyl Halides: Used in alkylation reactions.
Acids: Hydrochloric acid for hydrolysis.
Major Products:
Alkylated Malonates: Formed through alkylation.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation.
Scientific Research Applications
Ethyl phenyl malonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl phenyl malonate involves several steps:
Deprotonation: The ester is deprotonated by a strong base to form an enolate ion.
Nucleophilic Substitution: The enolate ion undergoes nucleophilic substitution with an alkyl halide to form an alkylated product.
Decarboxylation: The di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group.
Comparison with Similar Compounds
Ethyl phenyl malonate can be compared with other similar compounds such as:
Diethyl Malonate: Similar structure but lacks the phenyl group.
Ethyl Acetoacetate: Contains a ketone group instead of the phenyl group.
Diethyl Phenylmalonate: Similar but with two ethyl groups instead of one.
This compound stands out due to its unique combination of ethyl and phenyl groups, which imparts distinct reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
1-O-ethyl 3-O-phenyl propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPPDIXCKHOMLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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